4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC9870193
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O3S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C23H23N3O3S/c1-2-3-16-29-20-11-13-21(14-12-20)30(27,28)25-19-9-7-18(8-10-19)22-17-26-15-5-4-6-23(26)24-22/h4-15,17,25H,2-3,16H2,1H3 |
| Standard InChI Key | OMAIXSMOLWKDLJ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound features a central benzenesulfonamide scaffold substituted at the para position with a butoxy group (–O(CH₂)₃CH₃) and an N-linked phenyl ring bearing an imidazo[1,2-a]pyridine heterocycle. The imidazo[1,2-a]pyridine system consists of a fused bicyclic structure with a five-membered imidazole ring annulated to a six-membered pyridine ring, providing planar rigidity and π-π stacking capabilities .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₃S | |
| Molecular Weight | 421.5 g/mol | |
| IUPAC Name | 4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide | |
| SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| InChI Key | OMAIXSMOLWKDLJ-UHFFFAOYSA-N |
The sulfonamide group (–SO₂NH–) acts as a hydrogen bond donor/acceptor, while the butoxy chain enhances lipophilicity (calculated logP ≈ 4.5) . X-ray crystallography of analogous compounds reveals a dihedral angle of 68° between the benzene and imidazopyridine planes, optimizing interactions with hydrophobic protein pockets .
Synthesis and Analytical Characterization
Synthetic Pathways
A three-step synthesis is typically employed:
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Sulfonylation: Reaction of 4-butoxybenzenesulfonyl chloride with 4-aminophenylimidazo[1,2-a]pyridine in dichloromethane using triethylamine as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the crude product.
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Recrystallization: Methanol/water mixtures produce analytically pure crystals (reported yield: 72%).
Reaction Scheme:
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=6.8 Hz, 1H, imidazopyridine-H), 8.15 (s, 1H, SO₂NH), 7.92–7.85 (m, 4H, aromatic), 7.45–7.38 (m, 4H), 4.12 (t, J=6.4 Hz, 2H, –OCH₂–), 1.75–1.65 (m, 2H, –CH₂–), 1.45–1.35 (m, 2H), 0.95 (t, J=7.2 Hz, 3H, –CH₃).
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HRMS: m/z 422.1532 [M+H]⁺ (calc. 422.1538).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
| Parameter | Value | Method |
|---|---|---|
| logP (octanol/water) | 4.51 | Chromatographic |
| Aqueous Solubility | 12.7 µM (pH 7.4) | Shake-flask |
| Plasma Protein Binding | 89% (human) | Equilibrium dialysis |
The compound exhibits moderate blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s) in MDCK cell assays, suggesting potential CNS activity.
Biological Activities and Mechanistic Insights
IRAK4 Inhibition
Molecular docking studies position the imidazopyridine moiety in the ATP-binding pocket of IRAK4 (PDB: 6M75), forming:
In vitro IC₅₀: 38 nM (IRAK4 kinase assay) . This potency surpasses first-generation inhibitors like PF-06650833 (IC₅₀ = 110 nM) .
Anti-inflammatory Effects
In LPS-stimulated THP-1 macrophages:
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | IRAK4 IC₅₀ | logP |
|---|---|---|---|
| Target Compound | 421.5 | 38 nM | 4.51 |
| 4-Ethoxy Analog | 393.46 | 210 nM | 4.50 |
| DB02197 | 366.40 | N/A | 3.89 |
| EvitaChem 2818129 | 466.5 | 145 nM | 5.02 |
The butoxy chain enhances target residence time (τ = 18 min vs. 9 min for ethoxy analog) , likely due to improved hydrophobic packing.
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